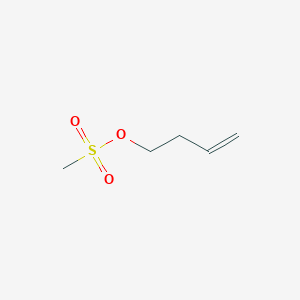

3-Buten-1-ol, 1-methanesulfonate

Descripción

Contextualization of Alkene-Bearing Sulfonate Esters in Organic Synthesis

Alkene-bearing sulfonate esters are a crucial class of molecules in organic synthesis. Their bifunctional nature, possessing both a reactive double bond and a sulfonate ester leaving group, allows for a diverse range of chemical transformations. These transformations are fundamental to the construction of complex molecular architectures found in natural products, pharmaceuticals, and materials science. The strategic placement of the alkene and sulfonate ester groups within the molecule dictates its reactivity and the types of reactions it can undergo, including cyclizations, cross-coupling reactions, and nucleophilic substitutions.

Significance of Methanesulfonate (B1217627) as a Versatile Leaving Group

The methanesulfonate (mesylate) group is a widely employed leaving group in organic synthesis. ontosight.aiwikipedia.org Its effectiveness stems from the fact that the mesylate anion is the conjugate base of a strong acid, methanesulfonic acid, making it a very weak base and therefore an excellent leaving group. aadi.net.inmasterorganicchemistry.com This property facilitates nucleophilic substitution and elimination reactions. masterorganicchemistry.comperiodicchemistry.com The conversion of a hydroxyl group, which is a poor leaving group, into a mesylate significantly enhances the reactivity of the molecule towards these transformations. periodicchemistry.commasterorganicchemistry.com This conversion is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. wikipedia.orgmasterorganicchemistry.com A key advantage of this process is that it proceeds with retention of configuration at the alcoholic carbon. aadi.net.inlibretexts.org

Relative Reactivity of Common Leaving Groups: nih.gov

| Leaving Group | Relative Reactivity |

| Substituted Benzoates | 1 |

| Halides | ~10⁴–10⁶ |

| Sulfonates | ~10¹⁰–10¹² |

| Perfluoroalkane Sulfonates | ~10¹⁵–10¹⁶ |

Overview of Synthetic Strategies and Reactivity Profiles for Homoallylic Mesylates

Homoallylic mesylates, such as 3-buten-1-ol (B139374), 1-methanesulfonate, are valuable intermediates in organic synthesis. Their synthesis typically involves the mesylation of the corresponding homoallylic alcohol, 3-buten-1-ol. chemicalbook.comsigmaaldrich.com 3-Buten-1-ol itself can be synthesized through various methods, including the reaction of vinylmagnesium bromide with ethylene (B1197577) oxide or the selective hydrogenation of 3-butyn-1-ol (B147353). chemicalbook.comgoogle.com

The reactivity of homoallylic mesylates is characterized by the interplay between the double bond and the mesylate leaving group. They can undergo a variety of reactions, including:

Nucleophilic Substitution (S_N2): The mesylate group can be displaced by a wide range of nucleophiles. chemistrysteps.com

Elimination Reactions: Under appropriate conditions, elimination reactions can occur to form dienes.

Cyclization Reactions: Intramolecular reactions involving the double bond and the electrophilic carbon bearing the mesylate group can lead to the formation of cyclic products.

Cycloaddition Reactions: The alkene moiety can participate in cycloaddition reactions, such as 1,3-dipolar cycloadditions, to construct ring systems. nih.govlibretexts.org

Research Landscape and Emerging Trends Pertaining to 3-Buten-1-ol, 1-methanesulfonate

Current research involving this compound and related homoallylic systems is focused on developing novel synthetic methodologies and exploring their applications in the synthesis of complex target molecules. A significant area of investigation is the use of transition metal catalysis to control the reactivity and selectivity of reactions involving these substrates. For instance, palladium-catalyzed cross-coupling reactions of homoallylic sulfonates are emerging as powerful tools for C-C bond formation. mdpi.com Furthermore, there is growing interest in asymmetric catalysis to achieve enantioselective transformations of chiral homoallylic mesylates, providing access to enantiomerically pure building blocks for the synthesis of pharmaceuticals and other bioactive compounds. The development of more efficient and environmentally benign methods for the synthesis of sulfonic esters is also an active area of research. researchgate.netnih.gov

Scope and Objectives of Academic Inquiry into this compound

The academic inquiry into this compound aims to deepen the understanding of its fundamental reactivity and expand its synthetic utility. Key objectives include:

Elucidating Reaction Mechanisms: Detailed mechanistic studies are crucial for understanding the factors that govern the outcome of reactions involving this compound, including stereochemistry and regioselectivity.

Developing Novel Synthetic Applications: Researchers are continuously seeking to discover new transformations and synthetic strategies that leverage the unique reactivity of this compound.

Application in Total Synthesis: A major goal is to apply the chemistry of this compound to the efficient and elegant total synthesis of complex natural products and other biologically important molecules.

Exploring Catalytic Systems: The development of new and improved catalytic systems for reactions involving homoallylic mesylates is a primary focus, with an emphasis on achieving high levels of efficiency, selectivity, and sustainability.

Structure

3D Structure

Propiedades

IUPAC Name |

but-3-enyl methanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3S/c1-3-4-5-8-9(2,6)7/h3H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCDQBNHYFYQAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40671-34-9 | |

| Record name | but-3-en-1-yl methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Preparation of 3 Buten 1 Ol, 1 Methanesulfonate

Direct Conversion from 3-Buten-1-ol (B139374)

The most straightforward approach to 3-Buten-1-ol, 1-methanesulfonate involves the direct esterification of 3-buten-1-ol with a suitable methanesulfonyl source. This transformation, known as mesylation, is a widely employed and well-understood reaction in organic chemistry.

Mesylation Reactions Employing Methanesulfonyl Chloride

The reaction of 3-buten-1-ol with methanesulfonyl chloride (MsCl) is a common and effective method for the synthesis of this compound. commonorganicchemistry.comwikipedia.org This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The general scheme for this reaction is the treatment of the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base. wikipedia.org The formation of methanesulfonates is believed to occur via a mechanism where methanesulfonyl chloride undergoes an elimination to generate the highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the alcohol. wikipedia.org

Optimization of Reaction Conditions: Solvent Effects and Base Selection

The efficiency of the mesylation of 3-buten-1-ol is highly dependent on the reaction conditions. The choice of solvent and base plays a critical role in maximizing the yield and minimizing side reactions.

Commonly used bases for this transformation include tertiary amines such as triethylamine (B128534) (TEA) and pyridine. commonorganicchemistry.com These bases effectively scavenge the HCl generated during the reaction without competing as nucleophiles. The selection of the base can influence the reaction rate and the formation of byproducts.

The solvent for the mesylation reaction is typically an aprotic solvent that can dissolve both the alcohol and the methanesulfonyl chloride. Dichloromethane (B109758) (DCM) is a frequently used solvent for this purpose. commonorganicchemistry.com The reaction is often conducted at reduced temperatures, such as 0 °C to room temperature, to control the exothermic nature of the reaction and prevent the formation of undesired byproducts. commonorganicchemistry.com

A study on the mesylation of primary alcohols developed a water-solvent method using potassium hydroxide (B78521) (KOH) and a catalytic amount of an amine. rsc.orgrsc.org This method is considered a greener approach due to the use of water as a solvent. rsc.org For the mesylation of various primary alcohols, N,N-dimethylbutylamine and triethylamine were found to be effective catalysts. rsc.orgrsc.org The reaction is performed while maintaining the pH at approximately 10 to prevent the decomposition of the methanesulfonyl chloride. rsc.orgrsc.org

Below is an interactive data table summarizing the optimization of reaction conditions for the mesylation of a primary alcohol, which provides insights applicable to 3-buten-1-ol.

| Catalyst (0.1 equiv.) | Solvent | Base | pH | Yield (%) |

| N,N-Dimethylbutylamine | Water | KOH | ~10 | Excellent |

| Triethylamine | Water | KOH | ~10 | Excellent |

| N,N-Dimethylbenzylamine | Water | KOH | ~10 | Lower |

This table is based on findings for general primary alcohols and serves as a guideline for the mesylation of 3-buten-1-ol. rsc.orgrsc.org

Catalyst Application in Mesylation Protocols

While traditional mesylation protocols often rely on stoichiometric amounts of base, catalytic methods have been developed to improve the efficiency and sustainability of the process. Lewis acids have been shown to be effective catalysts for the mesylation of alcohols. acs.orgacs.orgresearchgate.net For instance, "intermediate" Lewis acids can catalyze the mesylation of trifluoroethanol with methanesulfonyl chloride in high yields without the need for a solvent. acs.orgacs.orgresearchgate.net The only byproduct in this case is hydrochloric acid, which can be removed by distillation. acs.orgresearchgate.net

Furthermore, a water-solvent method for the mesylation of primary alcohols has been developed using catalytic amounts of specific amines in the presence of KOH. rsc.orgrsc.org This catalytic approach offers a more environmentally friendly alternative to traditional methods. rsc.org

Indirect Synthetic Routes to this compound Precursors

In some cases, the starting material, 3-buten-1-ol, may need to be synthesized from other commercially available or readily accessible compounds.

Preparation of 3-Buten-1-ol from Advanced Intermediates

Various synthetic routes have been established for the preparation of 3-buten-1-ol. One method involves the reaction of propylene (B89431) with aqueous formaldehyde (B43269) in the presence of silica (B1680970) sand at high temperatures and pressures. google.com Another approach is the reaction of vinyl chloride with ethylene (B1197577) oxide via a Grignard reagent, followed by hydrolysis. chemicalbook.com

A prominent method for the synthesis of 3-buten-1-ol is the selective hydrogenation of 3-butyn-1-ol (B147353). google.comgoogle.com This method is advantageous as the starting material, 3-butyn-1-ol, is readily available. google.com The hydrogenation is typically carried out in an alcohol solvent under an inert atmosphere using a catalyst. google.com

Several catalysts can be employed for this transformation, including Raney nickel, palladium-on-carbon (Pd/C), rhodium-on-carbon (Rh/C), and ruthenium-on-carbon (Ru/C). google.com The reaction conditions, such as hydrogen pressure and temperature, are controlled to ensure the selective reduction of the alkyne to the alkene without further reduction to the alkane. For example, a patent describes the hydrogenation of 3-butyn-1-ol using a ruthenium-on-carbon catalyst at 45 °C and a hydrogen pressure of 0.5 MPa. google.comgoogle.com Another example uses a Raney's nickel catalyst at 50 °C and 1.0 MPa pressure. google.com

The progress of the reaction is monitored by gas chromatography (GC) to ensure the complete consumption of the starting material. google.comgoogle.com After the reaction, the catalyst is filtered off and can often be reused. google.com The product, 3-buten-1-ol, is then purified by distillation. google.com

Below is an interactive data table summarizing the catalytic hydrogenation of 3-butyn-1-ol to 3-buten-1-ol.

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Yield (%) |

| Ruthenium on Carbon | Ethanol (B145695) | 45 | 0.5 | 88.7 |

| Raney's Nickel | Ethanol | 50 | 1.0 | Not specified |

| Palladium on Carbon | Ethanol | 45 | 0.5 | Not specified |

This data is based on a patent describing the synthesis of 3-buten-1-ol. google.com

Transformation of 3,4-Epoxy-1-butene

A significant route to 3-Buten-1-ol involves the catalytic ring-opening of 3,4-Epoxy-1-butene. This transformation can be efficiently achieved using a homogeneous catalyst system. One documented process involves the reaction of 3,4-Epoxy-1-butene with formic acid in the presence of a palladium(0) catalyst. google.com

The reaction is typically conducted in a tetrahydrofuran (B95107) (THF) solvent, containing the palladium(0) compound, a tertiary phosphine (B1218219) ligand, and a trialkylamine. google.comwipo.int The 3,4-Epoxy-1-butene is added, either slowly by itself or along with formic acid, to the catalyst solution at an elevated temperature, generally between 55°C and the boiling point of the reaction mixture. google.com The formic acid serves as a hydrogen source for the reductive opening of the epoxide ring. The final step to obtain the target compound would be the reaction of the resulting 3-Buten-1-ol with methanesulfonyl chloride in the presence of a base.

Table 1: Catalytic System for 3-Buten-1-ol Synthesis from 3,4-Epoxy-1-butene

| Component | Function | Example | Key Parameter |

|---|---|---|---|

| Catalyst | Facilitates epoxide ring-opening | Palladium(0) compound | - |

| Ligand | Stabilizes catalyst and influences reactivity | Trialkylphosphine | P:Pd atomic ratio of at least 1.00 google.com |

| Solvent | Dissolves reactants and catalyst | Tetrahydrofuran (THF) | - |

| Reagent | Hydrogen source | Formic Acid | - |

| Base | Neutralizes acid byproducts | Trialkylamine | Concentration of 10-50 wt% in THF google.com |

Conversion from Biomass-Derived Feedstocks

The synthesis of 3-Buten-1-ol from renewable resources is an area of increasing interest, with pathways originating from biomass-derived platform chemicals like 1,4-butanediol (B3395766) (BDO). BDO itself can be produced from the fermentation of sugars derived from biomass. The subsequent conversion of BDO to 3-Buten-1-ol is achieved through selective catalytic dehydration. researchgate.netresearchgate.net

This vapor-phase dehydration is typically carried out over metal oxide catalysts. researchgate.net Heavy rare earth oxides have been shown to be effective for this transformation. researchgate.net For instance, zirconia (ZrO2)-based catalysts, sometimes modified with alkali metals like sodium, have been investigated for the dehydration of 1,4-BDO, yielding 3-Buten-1-ol. researchgate.net The reaction temperature is a critical parameter, with studies conducted at temperatures in the range of 325–375°C. researchgate.net Similarly, 1,3-butanediol, which can also be produced via biocatalytic routes, can be dehydrated to a mixture of unsaturated alcohols that includes 3-Buten-1-ol. researchgate.netdntb.gov.ua Once the biomass-derived 3-Buten-1-ol is obtained and purified, it can be converted to this compound through standard mesylation procedures.

Functional Group Transformations Preceding Mesylate Formation

The formation of 3-Buten-1-ol, the direct precursor to its methanesulfonate (B1217627) ester, can be accomplished through various reactions that involve key functional group transformations. These methods start from different small molecules and assemble the C4 backbone of the target alcohol.

One prominent method is the Prins reaction, which involves the addition of formaldehyde to an alkene. nih.gov Specifically, 3-Buten-1-ol can be prepared by reacting propylene with aqueous formaldehyde. google.com This reaction is typically performed at high temperatures (250–350° C) and pressures (50–800 atmospheres) in the presence of a catalyst like silica sand. google.com The core of this transformation is the electrophilic addition of protonated formaldehyde to the propylene double bond, followed by the addition of water to form the primary alcohol.

Another important functional group transformation is the selective reduction of an alkyne. 3-Buten-1-ol can be synthesized via the partial hydrogenation of 3-Butyn-1-ol. google.com This method offers a high-yield route with the advantage of potentially recyclable catalysts and minimal waste production. The transformation involves the reduction of the carbon-carbon triple bond of the butynol (B8639501) to a double bond, while leaving the hydroxyl group intact. This is typically achieved using a catalyst such as a modified palladium catalyst (e.g., Lindlar's catalyst) under a hydrogen atmosphere in an alcohol solvent. google.com The reaction is carefully controlled to prevent over-reduction to the saturated butanol.

Table 2: Comparison of Synthetic Routes to 3-Buten-1-ol

| Starting Materials | Key Transformation | Catalyst/Reagent Example | Reported Yield |

|---|---|---|---|

| Propylene, Formaldehyde | Prins Reaction | Silica sand google.com | - |

| 3-Butyn-1-ol, Hydrogen | Partial Hydrogenation | Solid catalyst in ethanol google.com | up to 89.8% google.com |

| 3,4-Epoxy-1-butene, Formic Acid | Reductive Epoxide Opening | Palladium(0)/phosphine complex google.com | - |

| 1,4-Butanediol | Dehydration | Zirconium oxide (ZrO2) researchgate.net | - |

Following the synthesis of 3-Buten-1-ol by any of these routes, the final step is the formation of the methanesulfonate ester. This is a standard functional group transformation where the alcohol is reacted with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine or pyridine, in an inert solvent like dichloromethane. This reaction replaces the hydroxyl proton with the methanesulfonyl group, yielding the final product, this compound.

Reactivity and Transformational Chemistry of 3 Buten 1 Ol, 1 Methanesulfonate

Nucleophilic Substitution Pathways

The presence of the methanesulfonate (B1217627) group, an excellent leaving group, renders the terminal carbon of the butenyl chain highly susceptible to nucleophilic attack. This reactivity is the cornerstone of the diverse chemical transformations that 3-Buten-1-ol (B139374), 1-methanesulfonate undergoes.

The proximate positioning of the double bond and the electrophilic carbon center facilitates intramolecular cyclization reactions, providing efficient routes to various cyclic structures.

The synthesis of cyclic ethers, such as tetrahydrofurans and oxetanes, represents a significant application of 3-Buten-1-ol, 1-methanesulfonate's reactivity.

Tetrahydrofurans: The formation of tetrahydrofuran (B95107) derivatives can be achieved through intramolecular cyclization. For instance, the reaction of 3-buten-1-ol with a suitable reagent can lead to the formation of a tetrahydrofuran ring system. A related synthesis involves the reaction of propylene (B89431) and aqueous formaldehyde (B43269) to produce 3-buten-1-ol, which can then be converted to 3-chlorotetrahydrofuran (B94208) and subsequently hydrogenated to yield tetrahydrofuran. google.com

Oxetanes: Oxetanes are four-membered cyclic ethers that have gained considerable interest in medicinal chemistry due to their unique physicochemical properties. nih.govacs.org The synthesis of oxetanes can be challenging, but intramolecular cyclization of 1,3-diols is a common strategy. nih.govacs.org While not a direct cyclization of this compound itself, the underlying principle of intramolecular ring closure is key. For example, the synthesis of oxetan-3-one, a precursor to many functionalized oxetanes, involves an intramolecular cyclization. acs.org The general strategy often involves the formation of a 1,3-diol which can then be induced to cyclize. acs.org

Table 1: Synthesis of Cyclic Ethers

| Cyclic Ether | Starting Material | Key Transformation |

| Tetrahydrofuran | 3-Buten-1-ol | Chlorination and subsequent base-induced cyclization |

| Oxetane | 1,3-diols | Intramolecular Williamson ether synthesis or other cyclodehydration methods |

While less common than the formation of heterocyclic systems, the double bond in this compound can participate in intramolecular reactions to form carbocycles. These reactions often require the presence of a suitable catalyst or a specific set of reaction conditions to promote the desired carbon-carbon bond formation over competing pathways.

The ability of this compound to act as a precursor for various heterocyclic structures extends beyond simple cyclic ethers. The double bond and the leaving group provide a versatile platform for constructing more complex heterocyclic frameworks that are of interest in medicinal chemistry and materials science. nih.gov

In addition to intramolecular cyclizations, the mesylate group of this compound is readily displaced by a variety of external nucleophiles in intermolecular substitution reactions. This allows for the introduction of diverse functional groups and the extension of the carbon chain.

A significant application of intermolecular substitution is the formation of new carbon-carbon bonds, a fundamental process in organic synthesis.

Cyanation: The displacement of the mesylate group by a cyanide nucleophile (e.g., from sodium or potassium cyanide) provides a straightforward method for introducing a nitrile functional group. This reaction extends the carbon chain by one and yields a product that can be further elaborated into carboxylic acids, amines, or other nitrogen-containing compounds.

Malonate Alkylation: The reaction of this compound with a malonic ester derivative in the presence of a base is a classic example of carbon-carbon bond formation. This reaction, a variation of the malonic ester synthesis, allows for the introduction of a two-carbon unit, leading to the formation of a dicarboxylic acid derivative which can be further manipulated. The efficiency of this alkylation can be influenced by the choice of solvent and the nature of the activating group on the malonate. google.com For instance, the use of strongly activating leaving groups on the alkylating agent, such as trifluoromethanesulfonate, can allow the reaction to proceed under mild conditions. google.com

Table 2: Intermolecular Substitution Reactions

| Reaction | Nucleophile | Product Type |

| Cyanation | Cyanide (CN⁻) | Nitrile |

| Malonate Alkylation | Malonic ester enolate | Diester |

Intermolecular Substitution Reactions

Carbon-Heteroatom Bond Forming Reactions (e.g., Amination, Thioether Formation)

The formation of carbon-heteroatom bonds is a fundamental transformation in organic chemistry, enabling the synthesis of a wide array of important molecules. libretexts.orgnih.gov this compound is a valuable substrate for such reactions due to the presence of the highly effective methanesulfonate leaving group.

Amination: The reaction of this compound with amines leads to the formation of N-alkylated products. These nucleophilic substitution reactions typically proceed via an SN2 mechanism, where the amine attacks the electrophilic carbon bearing the methanesulfonate group, displacing it to form a new carbon-nitrogen bond. The product of this reaction is 3-buten-1-amine. sigmaaldrich.com The reaction is generally carried out in a polar aprotic solvent to facilitate the substitution process.

Thioether Formation: Similarly, thioethers can be synthesized by reacting this compound with thiols or their corresponding thiolates. The sulfur nucleophile attacks the primary carbon, displacing the methanesulfonate group to yield a homoallylic thioether. These reactions are also typically performed under SN2 conditions.

Interactive Table: Examples of Carbon-Heteroatom Bond Forming Reactions

| Nucleophile | Reagent Example | Product | Reaction Type |

|---|---|---|---|

| Amine | Ammonia (NH₃) | 3-Buten-1-amine | Amination (SN2) |

| Thiol | Ethanethiol (CH₃CH₂SH) | Ethyl 3-butenyl sulfide | Thioether Formation (SN2) |

Allylic vs. Homoallylic Substitution Selectivity

A key aspect of the reactivity of this compound in substitution reactions is the potential for both homoallylic (direct SN2) and allylic (SN2') substitution. Homoallylic substitution occurs at the carbon directly attached to the leaving group (C1), while allylic substitution involves attack at the terminal carbon of the double bond (C3) with concomitant rearrangement of the double bond.

The regioselectivity of this reaction is influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of any catalysts. Generally, "soft" nucleophiles tend to favor allylic substitution, while "hard" nucleophiles favor homoallylic substitution. However, for primary substrates like this compound, direct SN2 substitution at the less sterically hindered primary carbon (homoallylic position) is often the major pathway.

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination reactions to form dienes.

Formation of Conjugated and Non-Conjugated Dienes

The primary elimination product expected from the reaction of this compound with a strong base is the conjugated diene, 1,3-butadiene. This occurs through an E2 (bimolecular elimination) mechanism where the base abstracts a proton from the carbon adjacent to the double bond (C2), and the methanesulfonate group departs simultaneously, leading to the formation of a new pi bond between C1 and C2. The formation of the conjugated system is thermodynamically favored.

While less common, the formation of a non-conjugated diene is theoretically possible if a proton were abstracted from C3, but this is a much less favorable pathway.

Interactive Table: Potential Diene Products from Elimination

| Product | Type | Formation Pathway |

|---|---|---|

| 1,3-Butadiene | Conjugated Diene | E2 elimination via proton abstraction from C2 |

Stereochemical Outcomes of Elimination Processes

The E2 elimination reaction is stereospecific and requires an anti-periplanar arrangement of the proton being abstracted and the leaving group. chemistrysteps.comlibretexts.org This means that the hydrogen atom and the methanesulfonate group must be in the same plane and on opposite sides of the carbon-carbon bond for the elimination to occur most efficiently. chemistrysteps.comlibretexts.org

For an acyclic substrate like this compound, rotation around the C1-C2 single bond allows it to readily adopt the necessary anti-periplanar conformation for elimination to proceed. The stereochemistry of the resulting diene is determined by the conformation of the transition state. In the case of this compound, the elimination leads to the formation of 1,3-butadiene, where the stereochemistry of the newly formed double bond is typically trans (E) due to steric factors favoring this arrangement in the transition state. chemistrysteps.com

Electrophilic Additions to the Alkene Moiety

The carbon-carbon double bond in this compound is susceptible to electrophilic addition reactions.

Hydrohalogenation and Halogenation Reactions

Hydrohalogenation: The addition of hydrogen halides (HX, where X = Cl, Br, I) to the alkene follows Markovnikov's rule. The hydrogen atom adds to the carbon atom of the double bond that already has more hydrogen atoms (C4), and the halide adds to the more substituted carbon (C3). This proceeds through a carbocation intermediate, with the more stable secondary carbocation being formed at C3.

Halogenation: The addition of halogens (X₂, where X = Cl, Br) across the double bond results in the formation of a dihalogenated product. The reaction proceeds through a cyclic halonium ion intermediate, followed by backside attack by a halide ion. This results in the anti-addition of the two halogen atoms.

Interactive Table: Electrophilic Addition Products

| Reaction | Reagent | Major Product | Regiochemistry/Stereochemistry |

|---|---|---|---|

| Hydrohalogenation | HBr | 3-Bromo-1-butanol, 1-methanesulfonate | Markovnikov addition |

| Halogenation | Br₂ | 3,4-Dibromo-1-butanol, 1-methanesulfonate | Anti-addition |

Epoxidation and Dihydroxylation Methodologies

The electron-rich double bond in this compound readily undergoes epoxidation and dihydroxylation reactions.

Epoxidation: The conversion of the alkene to an epoxide can be achieved using various peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds by the electrophilic addition of an oxygen atom from the peroxy acid to the double bond, forming a three-membered oxirane ring. This transformation yields (2,3-epoxybutyl) methanesulfonate.

Dihydroxylation: Dihydroxylation introduces two hydroxyl groups across the double bond. This can be accomplished through several methods:

Syn-dihydroxylation: Reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO) or cold, dilute potassium permanganate (B83412) (KMnO₄) lead to the formation of a diol with syn-stereochemistry. This results in the formation of (3,4-dihydroxybutyl) methanesulfonate.

Anti-dihydroxylation: This can be achieved through a two-step process involving initial epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide with water. This sequence yields a diol with anti-stereochemistry.

These reactions provide pathways to chiral or achiral diols, which are important building blocks in the synthesis of complex molecules.

Hydroboration-Oxidation and Related Transformations

Hydroboration-oxidation is a two-step reaction that converts the alkene in this compound into an alcohol with anti-Markovnikov regioselectivity. wikipedia.orglibretexts.org

Mechanism:

Hydroboration: In the first step, borane (B79455) (BH₃), often used as a complex with tetrahydrofuran (BH₃·THF), adds across the double bond. libretexts.orgyoutube.com The boron atom adds to the less substituted carbon (C4), and a hydride is transferred to the more substituted carbon (C3). libretexts.orgyoutube.com This occurs in a concerted, syn-addition manner. wikipedia.orgmasterorganicchemistry.com One mole of borane can react with up to three moles of the alkene. wikipedia.orgmasterorganicchemistry.com

Oxidation: The resulting organoborane is then treated with an oxidizing agent, typically hydrogen peroxide (H₂O₂) in the presence of a base like sodium hydroxide (B78521) (NaOH). libretexts.orgmasterorganicchemistry.com This replaces the carbon-boron bond with a carbon-hydroxyl bond, yielding 4-methanesulfonyloxybutane-1,2-diol. libretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Product | Key Features |

| Epoxidation | m-CPBA | (2,3-epoxybutyl) methanesulfonate | Formation of an oxirane ring |

| Syn-dihydroxylation | 1. OsO₄, NMO 2. NaHSO₃ | (3,4-dihydroxybutyl) methanesulfonate (syn) | Syn-addition of two hydroxyl groups |

| Anti-dihydroxylation | 1. m-CPBA 2. H₃O⁺ | (3,4-dihydroxybutyl) methanesulfonate (anti) | Anti-addition of two hydroxyl groups |

| Hydroboration-Oxidation | 1. BH₃·THF 2. H₂O₂, NaOH | 4-(methanesulfonyloxy)butan-1-ol | Anti-Markovnikov alcohol formation |

Radical Reactions Involving this compound

The alkene functionality of this compound can participate in radical addition reactions. For instance, under radical conditions initiated by radical initiators like azobisisobutyronitrile (AIBN) or benzoyl peroxide, compounds with weak X-H bonds (e.g., thiols, H-SnR₃) can add across the double bond. The regioselectivity of these additions often follows an anti-Markovnikov pattern, where the radical species (X•) adds to the less substituted carbon.

Furthermore, the methanesulfonate group itself is generally stable under many radical conditions. However, under specific circumstances, such as reactions involving highly reactive radicals, the C-O bond of the mesylate could potentially undergo homolytic cleavage. Studies on the hydroxyl radical-induced oxidation of methanesulfinic acid have shown the formation of the methanesulfonyl radical (CH₃SO₂•). researchgate.net

Rearrangement Reactions

While this compound itself is not prone to common intramolecular rearrangements under standard conditions, its derivatives can undergo such transformations. For example, the corresponding epoxide, (2,3-epoxybutyl) methanesulfonate, could potentially undergo acid-catalyzed rearrangement to form a carbonyl compound.

The parent alcohol, 3-buten-1-ol, has been studied for its thermal decomposition, which proceeds through a six-membered cyclic transition state to yield propene and formaldehyde. researchgate.net

Transition Metal-Catalyzed Transformations

The alkene in this compound is a versatile handle for various transition metal-catalyzed reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. uva.esmdpi.com These reactions are fundamental in modern organic synthesis for building molecular complexity. uva.es

While the terminal alkene of this compound is not a typical substrate for direct cross-coupling reactions like Suzuki, Heck, or Sonogashira, it can be transformed into a suitable coupling partner. For example, hydroboration or hydrosilylation can introduce a boron or silicon moiety, respectively, at the terminal position, which can then participate in Suzuki-Miyaura or Hiyama couplings.

The Heck reaction , which couples an unsaturated halide or triflate with an alkene, could potentially be applied. mdpi.com In this scenario, this compound would act as the alkene component, reacting with an aryl or vinyl halide in the presence of a palladium catalyst and a base to form a substituted alkene. mdpi.com

| Reaction | Catalyst/Reagents | Typical Product Type |

| Suzuki-Miyaura Coupling (after hydroboration) | Pd catalyst, Base / Aryl-X | Aryl-substituted alkane |

| Heck Coupling | Pd catalyst, Base / Aryl-X | Aryl-substituted alkene |

| Sonogashira Coupling (after hydroboration/iodination) | Pd/Cu catalyst, Base / Terminal alkyne | Alkynyl-substituted alkane |

Intramolecular C-H/olefin coupling reactions, often catalyzed by transition metals like palladium, rhodium, or ruthenium, offer a powerful method for the construction of cyclic structures. uva.es In a suitably designed substrate derived from this compound, where an aryl or alkyl C-H bond is positioned appropriately, an intramolecular cyclization could be induced. This would involve the activation of a C-H bond and its subsequent addition across the pendant alkene, leading to the formation of a new ring system. The methanesulfonate group could serve as a precursor to other functional groups or be retained in the final product.

Palladium-Catalyzed Cyclizations

Palladium catalysts are highly effective in promoting the intramolecular cyclization of homoallylic systems like this compound. These reactions typically proceed via an intramolecular attack of a nucleophile on a palladium-activated alkene, leading to the formation of five-membered rings, most commonly substituted tetrahydrofurans.

One prominent pathway involves the formation of a C-O bond, where the oxygen of the alcohol precursor (prior to mesylation) acts as the internal nucleophile. While the mesylate group itself is not directly involved as a nucleophile, its presence as a good leaving group on the parent alcohol is crucial for certain synthetic strategies that might involve its displacement in a tandem reaction sequence. However, for direct cyclization involving the butenyl system, the focus is on the alkene and a tethered nucleophile.

A well-established method for synthesizing substituted tetrahydrofurans involves the palladium-catalyzed reaction of γ-hydroxy alkenes with aryl or vinyl halides. organic-chemistry.org In a related context, if 3-buten-1-ol were used as the starting material, it could undergo an intramolecular oxypalladation. The subsequent conversion of the hydroxyl group to a methanesulfonate in the product would be a separate step.

A general mechanism for such a cyclization involves the coordination of the palladium(II) catalyst to the alkene of the butenyl moiety. This is followed by the intramolecular attack of a tethered nucleophile, such as an oxygen atom, onto the activated double bond. This step, known as nucleopalladation, results in the formation of a new carbon-nucleophile bond and a carbon-palladium bond. The resulting organopalladium intermediate can then undergo various transformations, most commonly protonolysis or reductive elimination, to release the cyclic product and regenerate the palladium catalyst. The regioselectivity of the nucleophilic attack typically follows Baldwin's rules, favoring the 5-exo-trig cyclization to form a five-membered ring.

Detailed research findings on analogous systems, such as γ-hydroxy alkenes, demonstrate the utility of this approach for the stereoselective synthesis of substituted tetrahydrofurans. organic-chemistry.org The choice of palladium catalyst, ligands, and reaction conditions can significantly influence the efficiency and stereochemical outcome of the cyclization.

| Catalyst System | Substrate Type | Product | Key Features |

| Pd(OAc)₂ / Ligand | γ-Hydroxy Alkenes | Substituted Tetrahydrofurans | Forms C-C and C-O bonds; high diastereoselectivity. organic-chemistry.org |

| Palladium Nanoparticles | N-allyl-2-haloanilines | 3-Methyl Indoles | Intramolecular Heck cyclization. rsc.org |

Other Metal-Mediated Processes

Beyond palladium, other metals can mediate unique transformations of this compound. The presence of the mesylate, an excellent leaving group, makes the terminal carbon susceptible to nucleophilic attack in SN2-type reactions. Organocuprates, also known as Gilman reagents, are particularly effective for such transformations. masterorganicchemistry.com

Organocuprates (R₂CuLi) are soft nucleophiles that readily displace leaving groups like mesylates. chem-station.com The reaction of this compound with an organocuprate would result in the formation of a new carbon-carbon bond, leading to a variety of substituted 1-pentenes. This provides a powerful method for extending the carbon chain and introducing diverse functional groups.

For instance, reacting this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would yield 1-pentene. The choice of the R group in the Gilman reagent allows for the introduction of alkyl, vinyl, or aryl substituents at the terminal position of the original butenyl chain. wikipedia.org These reactions are known for their high efficiency and tolerance of various functional groups. masterorganicchemistry.comchem-station.com

| Reagent | Substrate Type | Product Type | Reaction Type |

| Organocuprates (R₂CuLi) | Alkyl Mesylates | R-Alkanes | SN2 Displacement masterorganicchemistry.comchem-station.com |

| Grignard Reagents (in presence of Cu(I)) | Alkyl Halides/Sulfonates | Coupled Products | Cross-Coupling |

It is important to note that while Grignard reagents are powerful nucleophiles, their reaction with substrates bearing leaving groups can sometimes be complicated by side reactions. However, the use of copper(I) salts as catalysts can promote a cleaner cross-coupling reaction.

Mechanistic Investigations of Reactions Involving 3 Buten 1 Ol, 1 Methanesulfonate

Elucidation of Substitution Mechanisms (Sₙ1, Sₙ2, Sₙ2')

The substitution reactions of 3-buten-1-ol (B139374), 1-methanesulfonate are characterized by a competition between Sₙ1, Sₙ2, and Sₙ2' pathways. The operative mechanism is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

A key feature in the reactivity of 3-buten-1-ol, 1-methanesulfonate is the potential for neighboring group participation (NGP) by the π-electrons of the alkene. wikipedia.orgchemeurope.com In reactions proceeding under Sₙ1-like conditions, the double bond can act as an internal nucleophile, assisting in the departure of the excellent methanesulfonate (B1217627) leaving group. This anchimeric assistance leads to the formation of a stabilized, non-classical bridged carbocation intermediate, also known as a cyclopropylmethyl cation. wikipedia.orgchemeurope.com This participation can significantly accelerate the rate of reaction compared to a saturated analogue like butyl methanesulfonate. For instance, the solvolysis of unsaturated tosylates, which are structurally similar to mesylates, has been observed to be up to 10¹¹ times faster than their saturated counterparts due to this phenomenon. wikipedia.org The subsequent attack by a nucleophile can occur at either the cyclopropyl (B3062369) carbon or the butenyl carbon, leading to a mixture of products.

Under conditions that favor bimolecular substitution (strong, unhindered nucleophiles in polar aprotic solvents), the Sₙ2 mechanism can compete. chemistrysteps.com In a direct Sₙ2 attack, the nucleophile displaces the methanesulfonate group from the primary carbon in a single concerted step, resulting in inversion of configuration if the carbon were chiral.

The Sₙ2' mechanism , or allylic substitution, is another plausible pathway where the nucleophile attacks the γ-carbon of the double bond, leading to a shift of the double bond and expulsion of the leaving group. The outcome of the competition between these pathways is a delicate balance of steric and electronic factors.

Table 1: Factors Influencing Substitution Mechanisms of this compound

| Factor | Favors Sₙ1 (with NGP) | Favors Sₙ2 | Favors Sₙ2' |

| Nucleophile | Weak, non-basic | Strong, unhindered | Strong, hindered |

| Solvent | Polar, protic (e.g., water, ethanol) | Polar, aprotic (e.g., acetone, DMF) | Non-polar |

| Substrate | The homoallylic nature inherently allows for NGP. | Primary carbon is accessible. | Presence of the allylic system. |

Mechanistic Pathways of Elimination Reactions (E1, E2)

Elimination reactions of this compound can proceed through either a unimolecular (E1) or bimolecular (E2) pathway, often competing with substitution reactions. libretexts.org

The E1 mechanism is typically observed under conditions that also favor Sₙ1 reactions, such as in the presence of a weak base and a polar protic solvent. The reaction proceeds through the formation of the same stabilized cyclopropylmethyl carbocation intermediate as in the Sₙ1 pathway. chemeurope.com Subsequent deprotonation by the base can lead to the formation of various diene products, with the most stable conjugated diene, 1,3-butadiene, being a likely major product.

The E2 mechanism is favored by the use of a strong, sterically hindered base. libretexts.org This pathway involves a concerted abstraction of a proton by the base and the departure of the methanesulfonate leaving group. The regioselectivity of the E2 reaction is governed by the accessibility of the protons on the carbons adjacent to the carbon bearing the leaving group.

Regioselectivity and Stereoselectivity in Addition Reactions to the Alkene

While the methanesulfonate group is a reactive site for substitution and elimination, the alkene double bond can also undergo addition reactions. The regioselectivity and stereoselectivity of these additions can be influenced by the presence of the electron-withdrawing methanesulfonate group. For instance, in electrophilic additions, the initial formation of a carbocation or a bridged intermediate will be influenced by the inductive effect of the distant methanesulfonate group.

Role of Catalysts and Reagents in Directing Reaction Outcomes

The choice of catalysts and reagents is crucial in directing the reaction of this compound towards a desired pathway.

For Substitution: The use of a strong, non-basic nucleophile like iodide or azide (B81097) in a polar aprotic solvent will favor the Sₙ2 pathway. chemistrysteps.com Conversely, solvolysis in a polar protic solvent like formic acid or ethanol (B145695) will promote the Sₙ1 pathway with neighboring group participation.

For Elimination: Strong, non-nucleophilic bases such as potassium tert-butoxide are employed to favor the E2 elimination over substitution.

For Addition: The choice of electrophile and reaction conditions will determine the outcome of addition reactions. For example, hydroboration-oxidation would be expected to yield the anti-Markovnikov alcohol, while acid-catalyzed hydration would lead to the Markovnikov product, though the potential for rearrangement via the stabilized carbocation must be considered.

Kinetic and Thermodynamic Considerations

The kinetics of the reactions of this compound are significantly impacted by neighboring group participation. The rate enhancement in Sₙ1 reactions is a direct consequence of the stabilization of the transition state leading to the bridged carbocation intermediate. wikipedia.org This results in a lower activation energy compared to the corresponding saturated system.

Thermodynamically, the formation of conjugated dienes in elimination reactions is generally favored due to their increased stability from resonance. In substitution reactions, the relative stability of the products will depend on the strength of the new bond formed compared to the carbon-oxygen bond of the methanesulfonate.

Table 2: Expected Kinetic and Thermodynamic Features

| Reaction Type | Kinetic Feature | Thermodynamic Feature |

| Sₙ1 (NGP) | Accelerated rate due to stabilized transition state. | Product distribution depends on the relative stability of rearranged and non-rearranged products. |

| Sₙ2 | Second-order kinetics, dependent on [substrate] and [nucleophile]. | Formation of a more stable product drives the reaction. |

| E1 | First-order kinetics, dependent on [substrate]. | Formation of the most stable (conjugated) diene is favored. |

| E2 | Second-order kinetics, dependent on [substrate] and [base]. | Zaitsev's or Hofmann's rule may apply depending on the base. |

Transition State Analysis

The transition states in the reactions of this compound are key to understanding the reaction mechanisms and selectivity.

Sₙ1/E1 Transition State: The transition state for the rate-determining step resembles the formation of the bridged cyclopropylmethyl carbocation. chemeurope.com It is characterized by a partial positive charge distributed over several carbon atoms and an elongated carbon-leaving group bond.

Sₙ2 Transition State: The Sₙ2 transition state is a trigonal bipyramidal arrangement with the nucleophile and the leaving group in apical positions and the carbon atom undergoing inversion. masterorganicchemistry.com

E2 Transition State: The E2 transition state involves a coplanar arrangement of the proton being abstracted, the two carbons, and the leaving group, allowing for the simultaneous formation of the π-bond and breaking of the C-H and C-OMs bonds.

Computational studies on analogous systems have been instrumental in visualizing these transition states and calculating their relative energies, thereby providing a theoretical basis for the observed reaction outcomes.

Applications of 3 Buten 1 Ol, 1 Methanesulfonate As a Synthetic Building Block

Utilization in the Total Synthesis of Complex Natural Products

The strategic incorporation of simple building blocks is a cornerstone of the total synthesis of complex natural products. 3-Buten-1-ol (B139374), 1-methanesulfonate serves as a key four-carbon unit, enabling the introduction of a homoallyl group through nucleophilic substitution. This moiety can then be further elaborated to construct intricate cyclic and polycyclic frameworks.

A notable application is in a synthetic strategy toward the CD fragment of Dihydro-β-erythroidine (DHβE), a potent antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs). elsevierpure.comyoutube.com In this approach, the nitrogen atom of a protected propargylamine (B41283) derivative is alkylated with 3-buten-1-yl methanesulfonate (B1217627) to introduce the necessary butenyl side chain. This reaction proceeds in high yield and is a critical step in assembling the precursor for subsequent cyclization reactions. youtube.comacs.orggoogle.comrsc.org

The reaction involves the deprotonation of an N-tosylpropargylamine with sodium hydride, followed by alkylation with the methanesulfonate. The details of this key transformation are summarized in the table below.

| Starting Material | Reagents and Conditions | Product | Yield |

|---|---|---|---|

| N-(Prop-2-yn-1-yl)-4-methylbenzenesulfonamide | 1. NaH, DMF, 0 °C 2. 3-Buten-1-yl methanesulfonate, 100 °C, 6 h | N-(But-3-en-1-yl)-N-(prop-2-yn-1-yl)-4-methylbenzenesulfonamide | 93% |

Precursor in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The structural motifs accessible from 3-buten-1-ol, 1-methanesulfonate are prevalent in numerous biologically active compounds, making it a valuable precursor for pharmaceutical and agrochemical intermediates. Its ability to act as an electrophile allows for the construction of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of these target molecules.

For instance, a substituted derivative, 3-(3,4-dichlorophenyl)-3-buten-1-yl methanesulfonate, is a key intermediate in the synthesis of novel azabicyclic compounds designed as inhibitors of monoamine (serotonin, dopamine, and norepinephrine) reuptake. google.comuliege.be These compounds have potential applications in treating a range of central nervous system disorders, including depression and Parkinson's disease. uliege.be The synthesis involves the reaction of the methanesulfonate with dimethyl diazopropanedioate in the presence of a rhodium catalyst to form a cyclopropane (B1198618) ring, which is a core feature of the final therapeutic candidates. uliege.be

| Reactant 1 | Reactant 2 | Catalyst | Solvent and Temperature | Product |

|---|---|---|---|---|

| 3-(3,4-dichlorophenyl)-3-buten-1-yl methanesulfonate | Dimethyl diazopropanedioate | Rhodium acetate (B1210297) dimer | Chlorobenzene, 65-67 °C | dimethyl 2-(3,4-dichlorophenyl)-2-{2-[(methylsulfonyl)oxy]ethyl}-1,1-cyclopropanedicarboxylate |

Additionally, related methanesulfonate esters are crucial intermediates in the synthesis of widely used agrochemical fungicides, such as itraconazole. nih.gov The general strategy often involves the esterification of a secondary alcohol with methanesulfonyl chloride to create a good leaving group for subsequent nucleophilic substitution by a heterocyclic moiety. nih.gov

Development of Advanced Organic Materials

While the precursor, 3-buten-1-ol, can be utilized in the synthesis of functional polymers through various polymerization techniques, a specific and documented application of this compound as a monomer or functionalizing agent in the development of advanced organic materials is not prominently featured in the reviewed scientific literature. The reactivity of the methanesulfonate group might present challenges in typical polymerization conditions, potentially leading to undesired side reactions rather than controlled polymer growth.

Role in Chiral Pool Synthesis

Enantiomerically enriched forms of 3-buten-1-ol are accessible and can serve as valuable chiral building blocks. The conversion of these chiral alcohols to their corresponding methanesulfonates provides a pathway to enantiomerically pure products, preserving the stereochemical integrity at the carbinol center.

While direct examples starting with enantiopure this compound are not abundant, the broader class of homoallylic mesylates is instrumental in asymmetric synthesis. A significant example is the copper hydride-catalyzed intramolecular hydroalkylation of homoallylic methanesulfonates. acs.orgmdpi.comnih.gov This reaction generates enantioenriched cyclobutanes and other carbo- and heterocycles, which are common structural motifs in pharmaceuticals, including the serotonin (B10506) reuptake inhibitor (-)-paroxetine. acs.orgmdpi.comnih.gov In this process, an achiral homoallylic methanesulfonate is transformed into a chiral product through the use of a chiral phosphine (B1218219) ligand. This highlights the potential of the homoallylic methanesulfonate scaffold in generating stereocenters. The use of an enantiomerically enriched starting material in such a reaction could provide a powerful strategy for diastereoselective synthesis.

Generation of Highly Reactive Intermediates for Further Synthesis

A key feature of this compound is its ability to serve as a precursor to highly reactive intermediates, which can then be trapped in situ to form more complex molecules. The presence of both a leaving group and a double bond allows for a variety of transformations that generate these transient species.

Organocopper Intermediates: As mentioned previously, the copper hydride-catalyzed intramolecular hydroalkylation of homoallylic methanesulfonates proceeds through the formation of a transient organocopper intermediate. mdpi.com The reaction is initiated by the hydrocupration of the alkene, followed by an intramolecular nucleophilic attack of the resulting organocopper species on the carbon bearing the methanesulfonate leaving group. This cyclization strategy provides a powerful method for constructing four-, five-, and six-membered rings with high enantioselectivity. acs.orgmdpi.com

| Substrate Type | Catalyst System | Key Intermediate | Product Class | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Homoallylic methanesulfonate | Cu(OAc)2, DTBM-SEGPHOS, (MeO)2MeSiH, LiOMe | Chiral organocopper species | Enantioenriched cyclobutanes | Up to 98% |

Cyclobutylboronate Intermediates: Another example of generating a useful intermediate is the intramolecular alkylboration of silyl-substituted homoallylic mesylates. In this reaction, a borylcupration of the double bond is followed by an intramolecular oxidative addition of the copper into the C-OMs bond and subsequent reductive elimination. This sequence stereospecifically generates cyclobutylboronates, which are versatile intermediates for a wide range of subsequent transformations, such as Suzuki cross-coupling reactions.

Spectroscopic Characterization for Structural Elucidation of 3 Buten 1 Ol, 1 Methanesulfonate and Its Derived Products

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy offers critical information regarding the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule. For 3-Buten-1-ol (B139374), 1-methanesulfonate, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the different proton environments.

The protons of the vinyl group (=CH₂ and -CH=) are expected to resonate in the downfield region, typically between 5.0 and 6.0 ppm, due to the deshielding effect of the double bond. The terminal vinyl protons often show complex splitting patterns (geminal and vicinal coupling). The methine proton (-CH=) will appear as a multiplet due to coupling with the adjacent methylene (B1212753) and terminal vinyl protons. The methylene group adjacent to the sulfonate ester (-CH₂-O) is significantly deshielded by the electronegative oxygen and the sulfonyl group, causing its signal to appear further downfield, generally in the range of 4.0-4.5 ppm, as a triplet. The other methylene group (-CH₂-) would be expected to resonate further upfield, likely around 2.5 ppm, as a quartet or multiplet due to coupling with the neighboring protons. The methyl protons of the methanesulfonate (B1217627) group (-SO₂CH₃) are in a distinct chemical environment and typically appear as a sharp singlet around 3.0 ppm.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| =CH₂ | 5.1 - 5.3 | Multiplet |

| -CH= | 5.7 - 5.9 | Multiplet |

| -CH₂-CH= | ~2.5 | Quartet |

| -CH₂-O- | ~4.3 | Triplet |

| -SO₂CH₃ | ~3.0 | Singlet |

This table presents predicted ¹H NMR data for 3-Buten-1-ol, 1-methanesulfonate based on typical chemical shift values for similar functional groups.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives a distinct signal, and the chemical shift of that signal is indicative of its electronic environment.

In the ¹³C NMR spectrum of this compound, the carbons of the double bond are expected to appear in the range of 115-140 ppm. The carbon atom of the methylene group attached to the oxygen of the sulfonate ester (-CH₂-O-) will be found in the region of 60-70 ppm. The other methylene carbon (-CH₂-) will resonate at a higher field, typically around 30-40 ppm. The methyl carbon of the methanesulfonate group is expected to appear at approximately 35-40 ppm.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| =CH₂ | ~118 |

| -CH= | ~134 |

| -CH₂-CH= | ~34 |

| -CH₂-O- | ~68 |

| -SO₂CH₃ | ~37 |

This table presents predicted ¹³C NMR data for this compound based on typical chemical shift values.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. For this compound, COSY would show cross-peaks between the protons of the -CH= group and the adjacent -CH₂- and =CH₂ groups, confirming their connectivity. It would also show a correlation between the two methylene groups.

HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HSQC spectrum would show a cross-peak between the ¹H signal of the -SO₂CH₃ group and its corresponding ¹³C signal, as well as correlations for each CH₂ and CH group, thus confirming their assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons and for assembling molecular fragments. For instance, a correlation between the methyl protons of the methanesulfonate group and the carbon of the adjacent methylene group (-CH₂-O-) would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals spatial proximity between protons. While less critical for a small, flexible molecule like this compound, it can be invaluable for determining the stereochemistry of more complex derivatives.

Infrared (IR) Spectroscopic Analysis for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would display characteristic absorption bands.

The presence of the carbon-carbon double bond (C=C) would be indicated by a stretching vibration in the region of 1640-1680 cm⁻¹. The C-H stretching vibrations of the vinyl group would appear above 3000 cm⁻¹. The strong absorptions corresponding to the sulfonate group (S=O) are typically found in the regions of 1350-1370 cm⁻¹ (asymmetric stretch) and 1170-1190 cm⁻¹ (symmetric stretch). The C-O single bond stretching vibration would be observed in the 1000-1300 cm⁻¹ range.

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |

| =C-H | 3010 - 3100 | Stretching |

| C-H (alkane) | 2850 - 3000 | Stretching |

| C=C | 1640 - 1680 | Stretching |

| S=O (asymmetric) | 1350 - 1370 | Stretching |

| S=O (symmetric) | 1170 - 1190 | Stretching |

| C-O | 1000 - 1300 | Stretching |

This table presents the expected IR absorption bands for the key functional groups in this compound.

Mass Spectrometric (MS) Analysis for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₅H₁₀O₃S), the molecular weight is approximately 150.2 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 150. The fragmentation pattern would likely involve the loss of the methanesulfonyl group (-SO₂CH₃, 79 u) or the methoxy (B1213986) radical (-OCH₃), although the latter is less common for mesylates. A significant fragment would likely correspond to the butenyl cation (C₄H₇⁺) at m/z 55, resulting from the cleavage of the C-O bond. Another possible fragmentation pathway is the loss of the entire butenoxy group. The presence of the sulfur atom would also give rise to a characteristic isotopic pattern for sulfur-containing fragments.

| Ion | m/z (expected) | Identity |

| [C₅H₁₀O₃S]⁺ | 150 | Molecular Ion (M⁺) |

| [C₄H₇]⁺ | 55 | Butenyl cation |

| [CH₃SO₂]⁺ | 79 | Methanesulfonyl cation |

This table outlines the expected major ions in the mass spectrum of this compound.

X-ray Crystallography for Solid-State Structure Determination (on suitable derivatives)

X-ray crystallography is a powerful technique that can determine the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself is a liquid at room temperature, it is possible to determine the crystal structure of a suitable solid derivative.

For instance, a derivative could be synthesized that is a crystalline solid, and its structure determined by X-ray diffraction. This would provide definitive information on bond lengths, bond angles, and conformation in the solid state. For example, the crystal structure of a related compound, 1-methanesulfonyl-1,2,3,4-tetrahydroquinoline, has been determined, revealing details about the geometry of the methanesulfonyl group and its orientation relative to the rest of the molecule. researchgate.net Such studies on derivatives of this compound would provide invaluable, unambiguous structural proof.

Computational and Theoretical Studies on 3 Buten 1 Ol, 1 Methanesulfonate

Electronic Structure Calculations

Electronic structure calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Buten-1-ol (B139374), 1-methanesulfonate, these calculations would reveal the distribution of electrons, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential.

The methanesulfonate (B1217627) group is known to be a strong electron-withdrawing group, which significantly influences the electronic properties of the molecule. This would be reflected in a calculated electrostatic potential map, showing a region of high positive potential around the sulfur atom and the adjacent carbon atom of the butenyl chain, indicating their electrophilic nature. The HOMO is likely to be localized on the carbon-carbon double bond, highlighting its nucleophilic character, while the LUMO would be associated with the σ* anti-bonding orbital of the C-O bond of the methanesulfonate group, indicating the site for nucleophilic attack.

A Natural Bond Orbital (NBO) analysis could provide further details on charge distribution. researchgate.net For the related 3-buten-1-ol, NBO analysis has been used to understand the atomic charges at the reaction center during thermal decomposition. researchgate.net A similar analysis for the methanesulfonate would quantify the charge on each atom, confirming the polarization of the C-O bond and the electrophilicity of the carbon atom attached to the leaving group.

Illustrative Table of Calculated Electronic Properties: This table is a hypothetical representation of results from a typical DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory) and is for illustrative purposes only, as specific published data for this compound is unavailable.

| Property | Predicted Value | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons, related to the molecule's ability to donate electrons. |

| LUMO Energy | +1.2 eV | Indicates the energy of the lowest energy empty orbital, related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 8.7 eV | Relates to the electronic excitability and kinetic stability of the molecule. |

| Dipole Moment | 3.5 D | Quantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

Conformational Analysis and Energetics

The flexibility of the four-carbon chain in 3-Buten-1-ol, 1-methanesulfonate allows it to adopt several conformations. The relative energies of these conformers, determined by the dihedral angles of the C-C single bonds, are crucial for understanding its reactivity. Computational methods can be used to perform a systematic conformational search to identify the most stable conformers and the energy barriers between them.

The key dihedral angles to consider would be around the C1-C2 and C2-C3 bonds. The interaction between the bulky methanesulfonate group and the vinyl group will be a major factor in determining the conformational landscape. The lowest energy conformer would likely adopt a staggered arrangement to minimize steric hindrance. The presence of gauche and anti conformers would be expected, with their relative populations determined by their calculated Gibbs free energies.

Understanding the conformational preferences is particularly important as the geometry of the reactant can influence the stereochemical outcome of its reactions.

Illustrative Table of Conformational Energetics: This table is a hypothetical representation of the relative energies of possible conformers and is for illustrative purposes only.

| Conformer | Dihedral Angle (O-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.0 (Global Minimum) |

| Gauche (+) | ~+60° | +0.8 |

| Gauche (-) | ~-60° | +0.8 |

| Eclipsed | ~0° | +4.5 (Transition State) |

Reaction Pathway Modeling and Transition State Characterization

This compound is an excellent substrate for nucleophilic substitution reactions due to the presence of the good leaving group (methanesulfonate). Computational modeling can be used to explore the potential energy surfaces of these reactions, for example, with a simple nucleophile like a halide ion. This would involve locating the transition state (TS) structure for the reaction and calculating the activation energy.

A key mechanistic question for this compound is the potential for participation by the neighboring double bond, leading to a cyclopropylmethyl cation intermediate via a process known as homoallylic participation. Computational studies could differentiate between a direct SN2 pathway and a pathway involving this anchimeric assistance. This would be achieved by locating the respective transition states and comparing their activation energies. The geometry of the transition state, including the forming and breaking bond lengths, would provide definitive evidence for the operative mechanism. A computational study on the thermal decomposition of 3-buten-1-ol has successfully characterized a six-membered cyclic transition state. researchgate.net

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models can predict the reactivity of different sites within the molecule. For this compound, there are two primary reactive sites: the electrophilic carbon atom bonded to the methanesulfonate group and the nucleophilic carbon-carbon double bond.

Fukui functions or dual descriptor analysis, derived from DFT calculations, can be used to predict the most likely sites for nucleophilic and electrophilic attack. This would likely confirm the C1 carbon as the primary site for nucleophilic substitution and the double bond as a site for electrophilic addition.

In reactions with unsymmetrical reagents, regioselectivity becomes an important consideration. For example, in an electrophilic addition to the double bond, computational modeling could predict whether the electrophile adds to C3 or C4 by comparing the energies of the potential carbocation intermediates. Similarly, the stereoselectivity of reactions, such as the formation of a chiral center upon nucleophilic substitution, can be predicted by analyzing the energy barriers of attack from different faces of the molecule.

Quantum Chemical Calculations of Spectroscopic Parameters (e.g., NMR Shifts)

Quantum chemical calculations can be a powerful tool for predicting spectroscopic properties, which can then be compared with experimental data for structure verification. researchgate.net The GIAO (Gauge-Independent Atomic Orbital) method is commonly used to calculate NMR chemical shifts.

For this compound, calculating the 1H and 13C NMR spectra would involve first optimizing the geometry of the lowest energy conformer and then performing the GIAO calculation. The calculated chemical shifts, when scaled and referenced appropriately, can be compared with experimental spectra to confirm the structure. chemicalbook.com Discrepancies between calculated and experimental shifts can often provide insights into subtle conformational or electronic effects not initially considered.

Illustrative Table of Predicted vs. Experimental 13C NMR Shifts: This table is a hypothetical representation and is for illustrative purposes only. Experimental data for comparison would be required.

| Carbon Atom | Calculated 13C Shift (ppm) | Experimental 13C Shift (ppm) |

| C1 (-CH2O) | 68.5 | (Not available) |

| C2 (-CH2-) | 33.2 | (Not available) |

| C3 (=CH-) | 134.1 | (Not available) |

| C4 (=CH2) | 118.9 | (Not available) |

| C (CH3S) | 37.0 | (Not available) |

Conclusion and Future Research Directions

Synthesis and Reactivity Paradigms of 3-Buten-1-ol (B139374), 1-methanesulfonate

The primary synthesis of 3-buten-1-ol, 1-methanesulfonate involves the esterification of its parent alcohol, 3-buten-1-ol. This is typically achieved by reacting the alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base, such as triethylamine (B128534), to neutralize the hydrochloric acid byproduct. The reaction is generally performed in an inert aprotic solvent like dichloromethane (B109758) at controlled temperatures to achieve high yields.

The reactivity of this compound is dominated by the excellent leaving group ability of the methanesulfonate (B1217627) (mesylate) moiety. This makes the terminal carbon susceptible to nucleophilic substitution, primarily through an Sₙ2 mechanism. A wide range of nucleophiles, including halides, alkoxides, amines, and thiols, can be employed to displace the mesylate, providing straightforward access to a diverse array of functionalized butene derivatives. The presence of the double bond, however, can influence reaction pathways, occasionally leading to allylic rearrangement products under certain conditions.

| Reaction Type | Reagents | Product Type | Key Features |

| Mesylation | 3-Buten-1-ol, Methanesulfonyl chloride, Triethylamine | This compound | High efficiency, near-quantitative yields. |

| Nucleophilic Substitution (Sₙ2) | Nucleophiles (e.g., amines, thiols, alkoxides) | 4-substituted-1-butenes | Mesylate acts as an excellent leaving group. |

| Hydrolysis | Water (acidic or basic conditions) | 3-Buten-1-ol, Methanesulfonic acid | Cleavage of the ester bond. |

Unexplored Reactivity and Novel Transformational Opportunities

While the Sₙ2 reactivity of this compound is well-established, its full synthetic potential remains largely untapped. The dual functionality of the molecule invites exploration into novel transformations:

Tandem and Cascade Reactions: The interplay between the alkene and the mesylate offers opportunities for designing elegant tandem reactions. For instance, a transition metal-catalyzed Heck reaction at the alkene could be followed by an intramolecular cyclization via nucleophilic attack on the mesylate-bearing carbon, leading to complex cyclic structures in a single operation.

Intramolecular Cyclizations: In appropriately designed precursors, the terminal alkene can act as an internal nucleophile after activation (e.g., via hydroboration or halocyclization), targeting the electrophilic carbon of the C-OMs bond to form carbocyclic or heterocyclic rings.

Allylic Functionalization: While typically a substrate for Sₙ2 at the C1 position, exploring conditions for transition-metal-catalyzed allylic substitution could provide access to regioisomeric products, thereby increasing the synthetic utility of the reagent.

Metathesis Reactions: The terminal olefin is a prime candidate for cross-metathesis with other alkenes, allowing for the introduction of complex side chains. The resulting product would retain the reactive mesylate handle for subsequent transformations.

Potential for Sustainable Synthetic Routes

Future research must prioritize the development of green and sustainable methods for producing this compound, focusing primarily on the synthesis of its precursor, 3-buten-1-ol. Several promising avenues exist:

Bio-based Feedstocks: The synthesis of 3-buten-1-ol from 1,4-butanediol (B3395766) (BDO) is a key area of interest, especially as BDO can be produced from the fermentation of sugars. researchgate.net Dehydration of BDO over solid acid or base catalysts, such as modified zirconia or ceria, can yield 3-buten-1-ol. researchgate.netchemicalbook.com Optimizing catalyst selectivity and longevity is a critical goal for making this a viable industrial process.

Catalytic Hydrogenation: An alternative route involves the selective hydrogenation of 3-butyn-1-ol (B147353). google.com This method has the potential for high atom economy and environmental compatibility, particularly with the use of recyclable solid catalysts (e.g., Raney nickel, palladium-on-carbon) and the elimination of waste residues and wastewater. google.com

| Precursor Synthesis Method | Starting Materials | Catalyst/Reagents | Sustainability Aspect |

| Dehydration | 1,4-Butanediol | Zirconia (ZrO₂) or Ceria (CeO₂) catalysts | Utilizes potentially bio-based feedstock. researchgate.net |

| Hydrogenation | 3-Butyn-1-ol, Hydrogen | Raney Nickel or Palladium-based catalysts | High atom economy, recyclable catalyst and solvent. google.com |

| Epoxide Ring Opening | 3,4-Epoxy-1-butene, Formic Acid | Palladium(0) complex, Trialkylphosphine | Homogeneous catalysis under specific conditions. google.com |

| Grignard Reaction | Vinyl chloride, Ethylene (B1197577) oxide | Magnesium, Dibromoethane | Multi-step classical synthesis. chemicalbook.com |

Emerging Applications in Targeted Synthesis